(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
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Overview
Description
(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a cyclohexyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate typically involves the protection of the amino group of an amino acid with the Fmoc group. The process generally starts with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine in an organic solvent.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HATU or DIC.
Substitution Reactions: Replacement of the Fmoc group with other protecting groups or functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HATU or DIC in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of the original compound .
Scientific Research Applications
(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of (2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The compound is activated by coupling reagents, allowing it to form peptide bonds with other amino acids. The Fmoc group is then removed under mild conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Uniqueness
(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of peptides with unique structural and functional characteristics .
Properties
CAS No. |
220497-62-1 |
---|---|
Molecular Formula |
C24H27NO4 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H27NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,16,21H,2-4,9-10,15H2,1H3,(H,25,28)(H,26,27)/t24-/m0/s1 |
InChI Key |
SBOTWJVRDSBCQO-DEOSSOPVSA-N |
SMILES |
CC(C1CCCCC1)(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Isomeric SMILES |
C[C@](C1CCCCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C1CCCCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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